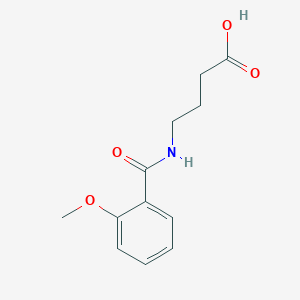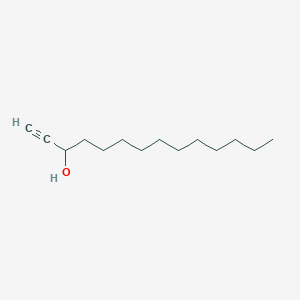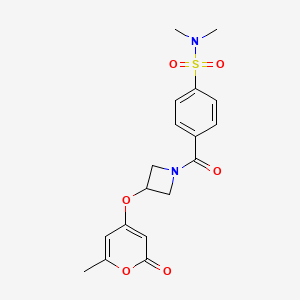
C25H27NO3S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Behavior in Polymerization
Sodium 2-arylimino-8-quinolates, with varying aryl and quinolate substituents, have been synthesized and characterized, showing good activities towards the ring-opening polymerization of rac-lactide, leading to amorphous polylactides (Zhang et al., 2016). This indicates that similar compounds might have applications in polymer chemistry.
Applications in Catalysis and Biotechnology
A class of covalent frameworks, C2N, has been reviewed for its applications in various fields including catalysis, environmental science, energy storage, and biotechnology, owing to its high polarity and thermal and chemical stability (Tian et al., 2020). This suggests that compounds with similar structural features might be explored for similar applications.
Use in Materials Science
Metal 2-ethylhexanoates, a class of metal-organic compounds, find wide applications as precursors in materials science, in catalysis for ring-opening polymerizations, and in the painting industry (Mishra et al., 2007). This demonstrates the broad utility of such compounds in various industrial processes.
Aromatic Compound Synthesis
The synthesis of aromatic compounds through C-H bond activation in heteroaromatics using palladium catalysis illustrates a method for generating carbon-carbon bonds, relevant to the synthesis of complex organic molecules (Roger et al., 2010).
Production of Aroma Compounds
Carotenoids are precursors to various compounds, including C13-norisoprenoids, which are key aroma notes in several plants and can be biotechnologically produced (Rodríguez-Bustamante & Sánchez, 2007). This could be relevant for compounds like C25H27NO3S2 in the context of flavor and fragrance chemistry.
C1 Chemistry in Heterogeneous Catalysis
The conversion of simple carbon-containing compounds (C1 chemistry) into valuable chemicals and fuels is a significant area in catalysis. Recent advancements in highly efficient catalysts and reaction processes in this field might provide context for the use of similar complex compounds (Bao et al., 2019).
Propiedades
IUPAC Name |
N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3S2/c1-4-25(2,3)16-11-12-22-19(14-16)20-15-21(26-31(27,28)23-10-7-13-30-23)17-8-5-6-9-18(17)24(20)29-22/h5-10,13,15-16,26H,4,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYRYORYAQQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)

![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)






![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)
